molecular formula C10H12ClNO B13289351 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal

3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal

Cat. No.: B13289351
M. Wt: 197.66 g/mol
InChI Key: RUEOLROGTFRRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a dimethylpropanal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2-chloropyridine with a suitable aldehyde precursor under controlled conditions. One common method is the use of a Grignard reagent, where 2-chloropyridine is reacted with a Grignard reagent derived from 2,2-dimethylpropanal. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position of the pyridine ring.

    3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanol: The reduced form of the aldehyde.

    3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid: The oxidized form of the aldehyde.

Uniqueness

3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal is unique due to its specific substitution pattern and the presence of both an aldehyde group and a chlorine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H12ClNO/c1-10(2,7-13)6-8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3

InChI Key

RUEOLROGTFRRPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=NC=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.